molecular formula C9H16Cl2N4O2 B2602030 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride CAS No. 2413899-98-4

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride

Cat. No. B2602030
CAS RN: 2413899-98-4
M. Wt: 283.15
InChI Key: KZSXCXJVMRRMQG-UHFFFAOYSA-N
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Description

The compound “2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride” belongs to the class of triazole compounds. Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied. For instance, one method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate . Another approach involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone . Other triazole compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Antimicrobial Applications

Triazole compounds have been found to exhibit antimicrobial properties . They can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Antifungal Applications

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are a major class of antifungal drugs .

Anticancer Applications

Triazole compounds have been used in the treatment of cancer . For example, letrozole, anastrozole, and vorozole, which contain a substituted 1,2,4-triazole chain, are currently being used to treat breast cancer .

Antiviral Applications

Triazoles have been found to have antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .

Anti-inflammatory Applications

Triazoles have been found to exhibit anti-inflammatory properties . They can inhibit the production of certain inflammatory mediators, making them potential candidates for the treatment of inflammatory diseases .

Applications in Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Applications in Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Applications in Materials Science

1,2,3-triazoles have found applications in materials science . They are used in the synthesis of polymers and other materials due to their high chemical stability .

Mechanism of Action

While the specific mechanism of action for “2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride” is not explicitly mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Future Directions

Triazole compounds have shown significant potential in various fields, especially in medicinal chemistry due to their versatile biological activities . Future research could focus on the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . Additionally, triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c1-13-5-11-12-8(13)7-6(9(14)15)3-2-4-10-7;;/h5-7,10H,2-4H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGADWNTLNUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2C(CCCN2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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